molecular formula C11H12O3 B1586268 4-Ethoxycinnamic Acid CAS No. 2373-79-7

4-Ethoxycinnamic Acid

Cat. No. B1586268
CAS RN: 2373-79-7
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-YVMONPNESA-N
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Description



  • 4-Ethoxycinnamic acid (CAS Number: 2373-79-7) is an organic compound with the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>.

  • It is predominantly in the trans form.

  • The compound can be synthesized by reacting the corresponding aryl aldehyde with malonic acid.

  • It participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate.





  • Molecular Structure Analysis



    • The chemical structure of 4-Ethoxycinnamic acid is shown below:





  • Chemical Reactions Analysis



    • Detailed information on specific chemical reactions involving 4-Ethoxycinnamic acid is not readily available in the provided sources.





  • Physical And Chemical Properties Analysis



    • Melting Point: 195-199°C (lit.)

    • Boiling Point: 353.2±17.0°C (Predicted)

    • Flash Point: 139.2°C

    • Density: 1.161±0.06 g/cm³ (Predicted)

    • Color: White to light yellow

    • Hazard Classification: Irritant (skin, eyes, respiratory system)

    • Safety Measures: Use protective equipment, avoid inhalation, and seek medical attention if needed.




  • Scientific Research Applications

    Postharvest Preservation of Mushrooms

    • Application Summary : MCA has been used as an inhibitor of tyrosinase, a key enzyme in mushroom browning, and as a postharvest mushroom preservative .
    • Method of Application : MCA is applied to mushrooms during postharvest storage at (10 ± 1)°C and 85% ± 5% relative humidity .
    • Results : MCA-treated mushrooms maintained their white color and low open caps, and could also retard the appearance of respiratory peaks . The activity of lipoxidase (LOX) in mushrooms could be inhibited by imperfections in the cell membrane . Moreover, in the treated group, the malondialdehyde (MDA) content and superoxide anion generation rate were reduced, while the mushrooms maintained high endogenous antioxidant contents .

    Postharvest Preservation of Mushrooms

    • Application Summary : MCA has been used as an inhibitor of tyrosinase, a key enzyme in mushroom browning, and as a postharvest mushroom preservative .
    • Method of Application : MCA is applied to mushrooms during postharvest storage at (10 ± 1)°C and 85% ± 5% relative humidity .
    • Results : MCA-treated mushrooms maintained their white color and low open caps, and could also retard the appearance of respiratory peaks . The activity of lipoxidase (LOX) in mushrooms could be inhibited by imperfections in the cell membrane . Moreover, in the treated group, the malondialdehyde (MDA) content and superoxide anion generation rate were reduced, while the mushrooms maintained high endogenous antioxidant contents .

    Safety And Hazards



    • 4-Ethoxycinnamic acid is considered hazardous due to skin and eye irritation.

    • Precautions include wearing protective gear and avoiding inhalation.

    • Refer to safety data sheets for detailed safety information.




  • Future Directions



    • Research on the compound’s potential applications, biological activity, and industrial uses is ongoing.

    • Investigate its role in drug development, materials science, and other fields.




    Please note that additional research and consultation with experts are recommended for a more in-depth analysis. 🌟


    properties

    IUPAC Name

    (E)-3-(4-ethoxyphenyl)prop-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DZLOUWYGNATKKZ-VMPITWQZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)C=CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC1=CC=C(C=C1)/C=C/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    192.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Ethoxycinnamic Acid

    CAS RN

    2373-79-7
    Record name 4-Ethoxycinnamic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    28
    Citations
    Y Cui, YH Hu, F Yu, J Zheng, LS Chen, QX Chen… - International journal of …, 2017 - Elsevier
    … acid derivatives (4-chlorocinnamic acid, 4-ethoxycinnamic acid and 4-nitrocinnamic acid) on … 4-chlorocinnamic acid (4-CCA), 4-ethoxycinnamic acid (4-ECA) and 4-nitrocinnamic acid (4-…
    Number of citations: 32 www.sciencedirect.com
    Y Yan, L Zhang, X Liu, Q Zhu, Y Wang, H Liang… - Biochemical Systematics …, 2021 - Elsevier
    … Presl roots, and their structures were determined based on 1 H NMR, 13 C NMR and MS spectroscopic data, including (+)-pinoresinol (1), matairesinol (2), 4-ethoxycinnamic acid (3), p-…
    Number of citations: 3 www.sciencedirect.com
    BW Bolling, KL Parkin - Journal of Agricultural and Food …, 2008 - ACS Publications
    … 4-Ethoxycinnamic acid was the most potent of the TLC band 4 isolates, with a CD value of 6.3 μg/mL. This cinnamic acid derivative is unique as it has an ethoxy (ether) group and has …
    Number of citations: 20 pubs.acs.org
    S Sundaram, T Vasanthi, T Jayaprakash… - Nanoscale …, 2021 - nanoscalereports.com
    … The present study deals with the mixtures of nematogenic 4-methoxycinnamic acid (MCA) and 4-ethoxycinnamic acid (ECA). alkyloxycinnamic acid is a novel LC material to study the …
    Number of citations: 2 nanoscalereports.com
    FSH Head, A Robertson - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
    (A) of 2: 4-dimetitoxy-5-ethoxycinnamic acid (V), which was converted into a bright yellow, unstable form on heating. A synthesis of (V) through the stages (VI),(VII), and (VIII) afforded a …
    Number of citations: 13 pubs.rsc.org
    CB Purves, VR Grassie - Canadian Journal of Research, 1948 - cdnsciencepub.com
    … Slotta and Heller (12), Schlitter (11) and possibly others synthesized 3-methoxy-4-ethoxycinnamic acid (o-ethylferulic acid, IIIo) in 90/6 yield by condensing ethylated vanillin with …
    Number of citations: 0 cdnsciencepub.com
    AE Blatch, ID Fletcher, GR Luckhurst - Liquid Crystals, 1995 - Taylor & Francis
    … The extracts were washed with saturated sodium carbonate solution to remove the excess of 4-ethoxycinnamic acid and were then evaporated to give a white solid. This was …
    Number of citations: 100 www.tandfonline.com
    M Medvedeva, K Barinova, A Melnikova, P Semenyuk… - Biochimie, 2020 - Elsevier
    In search of the compounds that interfere with amyloid transformation of alpha-synuclein, 9 natural and synthetic cinnamic acid derivatives were studied. They are structurally similar to a …
    Number of citations: 28 www.sciencedirect.com
    Z Zhao, G Liu, Y Meng, J Tian, X Chen, M Shen, Y Li… - Bioorganic …, 2019 - Elsevier
    This study aimed to synthesize and screen tyrosinase inhibitors for delay fruit browning. A series of vanillyl cinnamate analogues were designed and synthesized by simple processes, …
    Number of citations: 24 www.sciencedirect.com
    JH Kim, GH Choi, BJ Park - The Korean Journal of Pesticide …, 2014 - koreascience.kr
    Cinnamyl derivatives are abundant secondary metabolite in biomass, and they have been studied on their biological activities. However, little information was available for plant growth …
    Number of citations: 3 koreascience.kr

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